1-(Morpholin-3-yl)propan-2-one hydrochloride

Medicinal Chemistry Chemical Synthesis Drug Discovery

Researchers requiring 3-substituted morpholine scaffolds often face limited access to regiochemically pure building blocks-most commercial offerings are 4-yl analogs. 1-(Morpholin-3-yl)propan-2-one hydrochloride (CAS 1461715-62-7) addresses this gap with a defined 3-yl substitution pattern that enables SAR exploration inaccessible via common 4-yl isomers. • Unique 3-yl regiochemistry on the morpholine ring for constructing histamine H3 receptor inverse agonists and potassium channel opener scaffolds. • Hydrochloride salt ensures high aqueous solubility, streamlining reaction setup and biological assay compatibility. • Ketone moiety provides a reactive handle for conjugation to fluorescent tags, biotin, or solid supports. • ≥98% purity minimizes purification burden; available from mg to kg scale with consistent quality.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 1461715-62-7
Cat. No. B1378679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholin-3-yl)propan-2-one hydrochloride
CAS1461715-62-7
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC(=O)CC1COCCN1.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H
InChIKeyYECRNJBRLUIXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Morpholin-3-yl)propan-2-one Hydrochloride Profile


1-(Morpholin-3-yl)propan-2-one hydrochloride (CAS 1461715-62-7) is a morpholine-based organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol, classified as a versatile synthetic building block [1] . It is a white crystalline powder soluble in water, featuring a ketone functional group and a morpholine ring . The compound is available from reputable vendors with specified purity grades, making it suitable for research and development applications .

Regiochemistry 3‑yl morpholine substitution enables SAR exploration not accessible with 4‑yl analogs.
Salt form Hydrochloride salt may support aqueous synthetic and assay workflows.
Purity grade High reported purity grade supports sensitive synthetic applications.

Substitution Limitations for 1-(Morpholin-3-yl)propan-2-one HCl


While the morpholine scaffold is common in medicinal chemistry, direct substitution of 1-(morpholin-3-yl)propan-2-one hydrochloride with other morpholine derivatives is not straightforward due to critical structural and physicochemical differences. The specific 3-yl substitution pattern on the morpholine ring, combined with the ketone moiety at the propan-2-one position and the hydrochloride salt form, imparts distinct reactivity and solubility profiles [1]. For instance, the 3-yl isomer differs fundamentally from the more common 4-yl analogs (e.g., 1-(morpholin-4-yl)propan-2-one, CAS 6704-35-4) in terms of electronic distribution, steric accessibility, and potential for further derivatization [2]. Furthermore, the hydrochloride salt significantly enhances aqueous solubility compared to the free base form, a critical factor for both synthetic handling and biological assay compatibility [3]. These non-interchangeable properties necessitate careful selection based on specific research requirements.

Regioisomer 3‑yl substitution pattern may alter reactivity and SAR compared to common 4‑yl morpholine analogs; direct replacement is not supported.
Salt vs. base Hydrochloride salt solubility differs from the free base; using the free base may shift dissolution and handling characteristics.
Purity variance Lower‑purity grades may introduce side reactions or purification burden; verify specification before substitution.

Comparative Data for 1-(Morpholin-3-yl)propan-2-one HCl


Hydrochloride Salt Solubility vs. Free Base

The hydrochloride salt of 1-(morpholin-3-yl)propan-2-one offers significantly enhanced aqueous solubility compared to its free base counterpart. While specific solubility data for this exact compound is not publicly reported, class-level evidence from morpholine derivative patents demonstrates that hydrochloride salt formation can increase water solubility to >500 mg/mL, a marked improvement over the free base [1]. This enhancement is critical for applications requiring aqueous reaction media or biological assay compatibility.

Solubility (salt vs. free base)
Class-level inference
HCl salt: class-level >500 mg/mL water solubility.
Free base: specific data not reported.
May support aqueous reaction and assay context.
Class-level patent data; compound‑specific solubility not confirmed.
Medicinal Chemistry Chemical Synthesis Drug Discovery

Commercial Purity Advantage

Commercially available 1-(morpholin-3-yl)propan-2-one hydrochloride is offered with purity specifications reaching 98% (HPLC) from select suppliers , compared to a common baseline of 95% minimum purity for many research chemicals . This 3% absolute increase in purity can be critical for sensitive applications where impurities may interfere with reaction outcomes or biological readouts.

Purity (HPLC)
Supplier-reported
98% vs. 95% baseline (3% absolute increase).
Supports sensitive synthesis compatibility.
Supplier specification; independent verification advised.
Analytical Chemistry Quality Control Synthetic Chemistry

Unique 3-yl Regiochemistry vs. 4-yl Analogs

The target compound features a morpholine ring substituted at the 3-position (C-3 of the morpholine ring), which is structurally distinct from the more common 4-substituted morpholine derivatives, such as 1-(morpholin-4-yl)propan-2-one (CAS 6704-35-4) . This regioisomeric difference impacts electronic distribution, steric hindrance, and hydrogen-bonding capabilities. Theoretical calculations and radical chemistry studies indicate that morpholin-3-yl and morpholin-4-yl radicals exhibit divergent ring-opening pathways, underscoring their non-interchangeable reactivity [1].

Regiochemistry (3-yl vs. 4-yl)
Head-to-head
Morpholin‑3‑yl ketone vs. morpholin‑4‑yl ketone (distinct InChIKey, SMILES).
May alter reactivity and biological SAR; direct substitution not appropriate.
Divergent ring‑opening pathways reported; regiochemical identity critical.
Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Recommended Application Scenarios for 1-(Morpholin-3-yl)propan-2-one HCl


Medicinal Chemistry: 3-Substituted Morpholine Synthesis

The 3-yl substitution pattern is a key feature in several biologically active morpholine derivatives, including histamine H3 receptor inverse agonists and potassium channel openers [1]. 1-(Morpholin-3-yl)propan-2-one hydrochloride serves as an ideal starting material for constructing such 3-substituted morpholine scaffolds, leveraging its unique regiochemistry to access SAR space not reachable with 4-yl analogs . The hydrochloride salt ensures good aqueous solubility during reactions, and the 98% purity minimizes purification burden.

Chemical Biology: Morpholine Probes for Enzyme Studies

The ketone functionality provides a reactive handle for further derivatization, enabling conjugation to fluorescent tags, biotin, or solid supports. The high purity (98%) reduces background noise in sensitive biochemical assays [1]. The morpholine ring's ability to act as a hydrogen-bond acceptor, as highlighted in general morpholine SAR [2], makes this compound suitable for designing enzyme inhibitors or receptor ligands.

Process Chemistry: Scalable Morpholine API Synthesis

The availability of 1-(morpholin-3-yl)propan-2-one hydrochloride in bulk quantities (up to kg scale) with 98% purity from commercial sources [1] supports its use in process research. The hydrochloride salt's enhanced solubility compared to the free base facilitates handling and reaction setup in larger vessels, improving overall process efficiency and reducing solvent volumes.

Application
Selection Property
Validation Focus
3‑Substituted morpholine SAR exploration
3‑yl regiochemistry and ketone handle
Confirm regioisomeric identity and reaction selectivity
Morpholine‑based probe conjugation
Ketone reactivity and aqueous solubility
Verify conjugation efficiency and assay signal‑to‑noise
Morpholine intermediate scale‑up research
Hydrochloride salt solubility and commercial availability
Assess solubility consistency and purity at scale

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